molecular formula C10H6FNO2 B1443568 6-Fluoro-4-oxochroman-8-carbonitrile CAS No. 1260018-13-0

6-Fluoro-4-oxochroman-8-carbonitrile

Cat. No. B1443568
M. Wt: 191.16 g/mol
InChI Key: ZAYRCDDEWIGISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4-oxochroman-8-carbonitrile is a chemical compound with numerous applications in scientific experiments, pharmaceuticals, and other industries. It has a molecular formula of C10H6FNO2 and a molecular weight of 191.16 g/mol .

Scientific Research Applications

Synthesis and Structural Analysis

6-Fluoro-4-oxochroman-8-carbonitrile and its analogs are primarily involved in synthesis and structural analysis, contributing to the field of organic chemistry and materials science. The synthesis of trifluoromethylated analogs of 4,5-dihydroorotic acid, using similar carbonitrile compounds, demonstrates the significance of such structures in generating new compounds with potential biological activity and chemical utility (Sukach et al., 2015). The study on the crystal structure and spectroscopic analysis of related carbonitrile compounds reveals insights into the structural features and optical properties, indicating their utility in various scientific and industrial applications (Jukić et al., 2010).

Organofluorine Chemistry

The carbon-fluorine bond is a central aspect of organofluorine chemistry, a field pivotal for its applications in pharmaceuticals, agrochemicals, and material sciences. The unique properties of the carbon-fluorine bond, such as high stability and electronegativity, make compounds like 6-Fluoro-4-oxochroman-8-carbonitrile relevant in creating fluorinated materials that have wide-ranging applications, from medicinal chemistry to material engineering (Sandford, 2021).

Nucleophilic Fluorination

Studies on nucleophilic fluorination highlight the role of fluorine-containing compounds in introducing fluorine atoms into organic compounds. The reactivity of fluoride ion salts in promoting selective fluorination reactions is explored in the context of drug development and the synthesis of organofluorine compounds. The research underscores the importance of compounds with carbon-fluorine bonds in medicinal chemistry and their evolving methodologies for convenient and selective fluorination processes (Liu et al., 2012).

Mechanistic Insights and Computational Studies

Computational and mechanistic studies on related carbonitrile compounds provide valuable insights into their molecular structure, spectroscopic characterization, and electronic interactions. These studies are crucial for understanding the behavior of such compounds under various conditions and can guide the design of novel materials and drugs. The exploration of non-linear optical (NLO) properties and natural bond orbital (NBO) analyses exemplifies the depth of research conducted to unravel the potential applications of these compounds in advanced technology and pharmaceuticals (Wazzan et al., 2016).

Safety And Hazards

6-Fluoro-4-oxochroman-8-carbonitrile is not intended for human or veterinary use. It is meant for research use only .

properties

IUPAC Name

6-fluoro-4-oxo-2,3-dihydrochromene-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-7-3-6(5-12)10-8(4-7)9(13)1-2-14-10/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYRCDDEWIGISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2C1=O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744313
Record name 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-4-oxochroman-8-carbonitrile

CAS RN

1260018-13-0
Record name 6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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